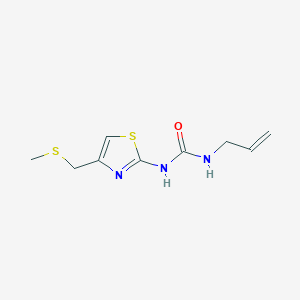

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

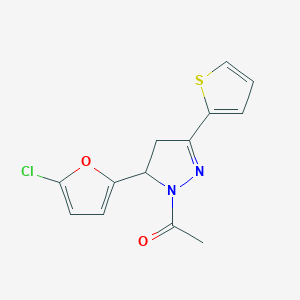

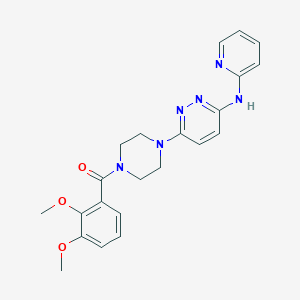

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives.

Mechanism of Action

are a type of heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Analysis

Biochemical Properties

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial activity by inhibiting bacterial enzymes . The compound’s interaction with these enzymes disrupts essential bacterial processes, leading to cell death. Additionally, it may interact with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the expression of genes involved in inflammation and immune responses . This modulation can lead to reduced production of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, the compound may impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting energy production and utilization within cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can degrade over time, leading to reduced efficacy . Additionally, prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of detoxification enzymes or changes in cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For example, the compound may undergo oxidation or conjugation reactions, leading to the formation of metabolites that are more easily excreted . These metabolic pathways can influence the compound’s bioavailability and overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within different cellular compartments can affect its activity and function. For instance, accumulation in specific organelles may enhance its efficacy against target biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it exerts its effects . For example, localization to the nucleus may enable it to interact with transcription factors and regulate gene expression . Similarly, targeting to mitochondria may influence cellular metabolism and energy production .

Preparation Methods

The synthesis of 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the thiazole derivative in the presence of a base such as sodium hydride.

Attachment of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction, where a methylthio compound reacts with the thiazole derivative.

Formation of the Urea Moiety: The final step involves the reaction of the thiazole derivative with an isocyanate to form the urea moiety.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea has several scientific research applications, including:

Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for its potential as a therapeutic agent.

Biological Studies: The compound can be used as a probe to study the biological pathways and molecular targets associated with thiazole derivatives.

Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex thiazole-based compounds.

Industrial Applications: Thiazole derivatives are used in the production of dyes, fungicides, and biocides

Comparison with Similar Compounds

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea can be compared with other similar thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug that contains a thiazole ring substituted with a sulfonamide group.

Ritonavir: An antiretroviral drug that contains a thiazole ring substituted with various functional groups.

Abafungin: An antifungal drug that contains a thiazole ring substituted with an allyl group and other functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which could confer unique biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

IUPAC Name |

1-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-3-prop-2-enylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS2/c1-3-4-10-8(13)12-9-11-7(5-14-2)6-15-9/h3,6H,1,4-5H2,2H3,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTGTLPFXXACAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CSC(=N1)NC(=O)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide](/img/structure/B2416731.png)

![7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416739.png)

![diethyl 1-[2-({[(4-methoxyphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2416742.png)